

AMG 925: A Technical Guide to a Dual FLT3/CDK4 Kinase Inhibitor

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Compound of Interest		
Compound Name:	AMG 925	
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This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **AMG 925** (also known as FLX925), a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental methodologies from key studies are provided. Signaling pathways and experimental workflows are visualized using the DOT language for clarity.

Chemical Structure and Physicochemical Properties

AMG 925 is a pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidine derivative.[1] Its chemical and physical properties are summarized below.



Property	Value	Reference
IUPAC Name	1-[7,8-dihydro-2-[[9-(trans-4-methylcyclohexyl)-9H-pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidin-2-yl]amino]-1,6-naphthyridin-6(5H)-yl]-2-hydroxy-ethanone	[2]
CAS Number	1401033-86-0	[2][3][4]
Molecular Formula	C26H29N7O2	[2][4][5][6][7]
Molecular Weight	471.55 g/mol	[4][5]
Synonyms	AMG-925, FLX925	[5]
Solubility	Insoluble in water and ethanol; Soluble in DMSO (10 mM).	[4][8]

Mechanism of Action

AMG 925 is a potent, selective, and orally bioavailable dual inhibitor of FLT3 and CDK4.[3][5] The dual inhibition of these two kinases, which are crucial for the proliferation and survival of FLT3-mutated acute myeloid leukemia (AML) cells, may lead to improved and prolonged clinical responses.[9]

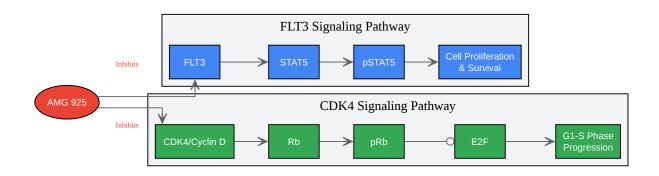
Inhibition of FLT3 Signaling

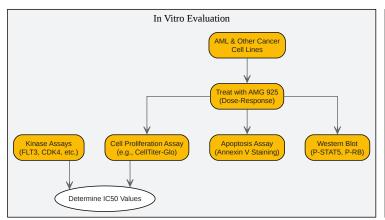
Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are present in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[9][10] AMG 925 potently inhibits FLT3 kinase activity, leading to the downregulation of its downstream signaling pathways. A key downstream effector of FLT3 is the Signal Transducer and Activator of Transcription 5 (STAT5). Inhibition of FLT3 by AMG 925 leads to a reduction in the phosphorylation of STAT5 (P-STAT5), which is a pharmacodynamic marker for FLT3 inhibition.[9] This disruption of the FLT3-STAT5 axis induces apoptosis in FLT3-mutant AML cells.[4]

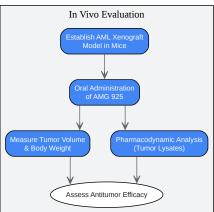
Inhibition of CDK4 Signaling



Cyclin-dependent kinase 4 (CDK4), in complex with cyclin D, plays a central role in regulating the G1-S phase transition of the cell cycle.[9][11] The CDK4/cyclin D complex phosphorylates and inactivates the retinoblastoma protein (Rb).[11] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. Phosphorylation of Rb by CDK4 releases E2F, allowing for cell cycle progression.[11] **AMG 925** inhibits CDK4, leading to a decrease in Rb phosphorylation (P-RB), which is a pharmacodynamic marker for CDK4 inhibition.[9] This results in G1 cell-cycle arrest in Rb-positive cells.[12]









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